N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzene-1-sulfonamide
Description
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzene-1-sulfonamide is a sulfonamide-based compound characterized by a central ethyl linker bearing both a benzenesulfonyl group and a thiophen-2-yl substituent. The 4-chlorobenzenesulfonamide moiety further enhances its structural complexity.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S3/c19-14-8-10-16(11-9-14)27(23,24)20-13-18(17-7-4-12-25-17)26(21,22)15-5-2-1-3-6-15/h1-12,18,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQXWKJGXIFTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be common .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzene-1-sulfonamide has shown significant antimicrobial properties. Research indicates that sulfonamides, in general, possess broad-spectrum activity against various bacterial strains. For instance, studies have demonstrated that this compound exhibits potent inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent in clinical settings .
Carbonic Anhydrase Inhibition
Recent investigations into the inhibition of carbonic anhydrases (CAs), particularly the cytosolic isoform hCA II, have highlighted the compound's efficacy as a CA inhibitor. In vitro assays revealed low nanomolar inhibition constants for several derivatives of benzenesulfonamides, indicating a strong binding affinity to the enzyme. This property is crucial for developing treatments for conditions such as glaucoma and certain types of cancer where CA activity is dysregulated .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research suggests that benzenesulfonamides can modulate inflammatory pathways and reduce cytokine production, which may be beneficial in treating inflammatory diseases. The specific mechanism involves the inhibition of pro-inflammatory mediators, thereby alleviating symptoms associated with conditions like rheumatoid arthritis .
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives, including this compound, demonstrated its effectiveness against resistant bacterial strains. The results showed a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, highlighting its potential as a novel therapeutic agent in combating antibiotic resistance.
Case Study 2: Carbonic Anhydrase Inhibition
In a detailed study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzenesulfonamide derivatives and evaluated their inhibitory effects on hCA II. The findings indicated that modifications to the sulfonamide structure could enhance binding affinity and selectivity towards specific CA isoforms, paving the way for targeted drug design aimed at treating metabolic disorders .
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
a) N-{[(4R,6R)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl}-N-(2-{[(2R,5R)-2-(6-amino-9H-purin-9-yl)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-3-yl]oxy}ethyl)-4-chlorobenzene-1-sulfonamide ()
- Key Features : Combines a 4-chlorobenzenesulfonamide group with nucleoside-like structures (purine and tetrahydrofuran rings).
- The absence of a thiophene ring reduces its π-π stacking interactions compared to the target compound .
b) N-[2-({(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide ()
- Key Features : Contains a 4-methoxybenzenesulfonamide group and a chlorophenyl-propenyl side chain.
- Comparison : The methoxy group enhances electron-donating properties, contrasting with the electron-withdrawing chlorine in the target compound. The hydroxyethyl group may improve solubility, a feature absent in the target molecule .
Thiophene-Containing Bioactive Compounds
b) (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine ()
- Key Features : Dual thiophen-2-yl ethyl groups attached to a tetrahydronaphthalene amine.
- Comparison : This compound’s amine-oxide and ether linkages contrast with the sulfonamide groups in the target compound, likely altering receptor binding profiles (e.g., serotonin or dopamine receptors) .
Sulfonamide Derivatives with Varied Substituents
a) 3,6-Dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide ()
- Key Features: Pyridine-carboxamide core with dimethylamino and thiophen-2-yl groups.
- Comparison: The dimethylamino group enhances basicity and solubility, whereas the target compound’s benzenesulfonyl group increases hydrophobicity. This difference may influence blood-brain barrier penetration or metabolic stability .
b) 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide ()
- Key Features : Sulfinyl acetamide with bromophenyl and chlorophenyl-thiazole groups.
- Comparison : The sulfinyl group introduces chirality, which the target compound lacks. This structural nuance could lead to divergent stereoselective interactions with enzymes like cyclooxygenases .
Physicochemical and Pharmacokinetic Considerations
Notes:
- Enzyme Targets : Sulfonamides often inhibit carbonic anhydrase (CA) or dihydropteroate synthase (DHPS). The thiophene moiety may enhance binding to metalloenzymes .
- Metabolism : The chlorine atom in the target compound may slow oxidative metabolism compared to methoxy or methylthio groups in analogues .
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-chlorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Structural Features:
- Benzenesulfonyl group : Known for its role in enhancing solubility and biological activity.
- Thiophene ring : Contributes to the electronic properties and potential interactions with biological targets.
- Chlorine substituent : Often associated with increased lipophilicity and bioactivity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can interact with calcium channels, influencing vascular resistance and perfusion pressure in cardiovascular models .
- Antimicrobial Activity : Certain benzenesulfonamides have shown promising results against bacterial strains, indicating potential as antimicrobial agents .
Case Studies and Experimental Findings
-
Cardiovascular Effects :
Compound Effect on Perfusion Pressure Effect on Coronary Resistance 4-(2-aminoethyl)-benzenesulfonamide Decreased Decreased Control Stable Stable -
Antimicrobial Activity :
Compound MIC (mg/mL) against E. coli MIC (mg/mL) against S. aureus 4d 6.72 6.63 4h Not tested Most active
Pharmacokinetic Considerations
Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of sulfonamide derivatives. Theoretical models using software like SwissADME have been employed to predict these parameters for compounds similar to this compound .
Q & A
Basic Question
- Enzyme Inhibition : Use fluorescence-based assays (e.g., human carbonic anhydrase II) with 4-nitrophenyl acetate as substrate.
- Binding Affinity : Surface plasmon resonance (SPR) to measure KD values .
Controls : Include acetazolamide as a positive control.
How can structure-activity relationship (SAR) studies elucidate the role of the 4-chloro substituent in biological activity?
Advanced Question
- Synthesize analogs with substituents (e.g., 4-F, 4-NO₂, 4-OCH₃) and compare IC₅₀ values.
- Perform molecular docking (AutoDock Vina) to map interactions with active sites (e.g., hydrophobic pockets favoring chloro groups) .
What computational methods predict the compound’s metabolic stability and potential toxicity?
Advanced Question
- ADMET Prediction : Use SwissADME or ADMETLab to assess CYP450 metabolism and hERG inhibition.
- Toxicity Profiling : Apply ProTox-II for organ-specific toxicity risks.
- MD Simulations : GROMACS to model interactions with lipid bilayers, predicting blood-brain barrier permeability .
How should researchers interpret conflicting NMR data for the ethyl-thiophene linkage?
Advanced Question
Conflicts may stem from rotameric equilibria. Strategies:
- Acquire variable-temperature NMR (VT-NMR) to observe coalescence of split signals.
- Use 2D NOESY to identify through-space correlations between thiophene protons and benzenesulfonyl groups .
What protocols ensure the compound’s stability during long-term storage for pharmacological studies?
Basic Question
- Store under argon at –20°C in amber vials.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .
How does the compound’s dual sulfonamide architecture influence its selectivity for tyrosine phosphatase inhibition?
Advanced Question
Dual sulfonamides enhance binding via bidentate hydrogen bonding with catalytic residues. Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
